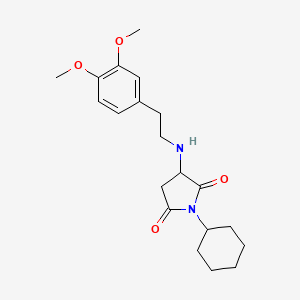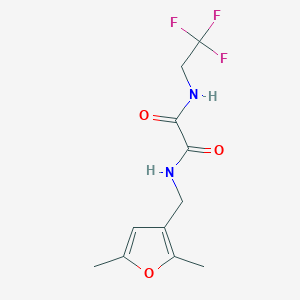
3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
カタログ番号:
B2417443
CAS番号:
1803608-62-9
分子量:
330.61
InChIキー:
DIMSSXYFUUCSSP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” is a chemical compound with the molecular formula C12H13BrClN3O and a molecular weight of 330.61. It is intended for research use only and is not for human or veterinary use .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
Potential Anticancer Agent
- Apoptosis Induction in Cancer Cells : A related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been identified as an apoptosis inducer, showing activity against breast and colorectal cancer cell lines. This suggests potential use in cancer treatment (Zhang et al., 2005).
Insecticidal Activity
- Pest Control : A study on anthranilic diamides analogs with 1,2,4-oxadiazole rings, similar in structure, displayed significant insecticidal activity against Plutella xylostella and Spodoptera exigua (Li et al., 2013).
Antimicrobial Properties
- Fighting Microbial Infections : New 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those with a pyrrolidine ring, demonstrated strong antimicrobial activity (Krolenko et al., 2016).
Potential in Organic Light-Emitting Diodes (OLEDs)
- Electronics and Display Technology : Certain m-terphenyl oxadiazole derivatives have been used as electron transporters and hole/exciton blockers in OLEDs, suggesting similar potential for related 1,2,4-oxadiazole compounds (Shih et al., 2015).
Antitubercular Activity
- Treating Tuberculosis : Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives have shown promise as antitubercular agents, indicating potential medicinal applications for related 1,2,4-oxadiazole compounds (Joshi et al., 2015).
特性
IUPAC Name |
3-(4-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O.ClH/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10;/h3-6,10,14H,1-2,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMSSXYFUUCSSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=C(C=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidi...
Cat. No.: B2417360
CAS No.: 2034369-34-9
N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-th...
Cat. No.: B2417361
CAS No.: 1312003-25-0
8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3...
Cat. No.: B2417363
CAS No.: 2200610-53-1
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenox...
Cat. No.: B2417365
CAS No.: 1226457-53-9

![N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide](/img/structure/B2417361.png)
![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2417370.png)
![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2417371.png)



![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)


![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2417383.png)
